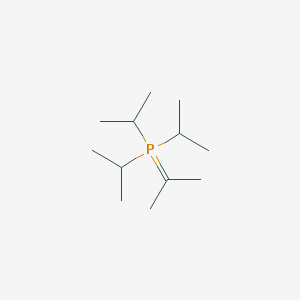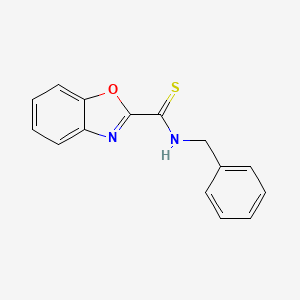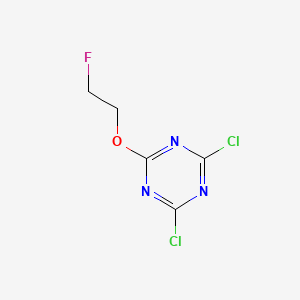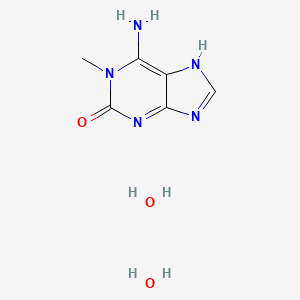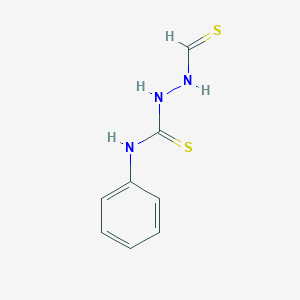
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of both methanethioyl and phenylhydrazine groups attached to a carbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanethioyl-N-phenylhydrazine-1-carbothioamide typically involves the reaction of N-phenylhydrazinecarbothioamide with methanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methanethioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-Methanethioyl-N-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-phenylhydrazinecarbothioamide: A precursor in the synthesis of 2-Methanethioyl-N-phenylhydrazine-1-carbothioamide.
4-Methylbenzylidene-N-phenylhydrazine-1-carbothioamide: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both methanethioyl and phenylhydrazine groups, which confer distinct chemical reactivity and biological activity compared to other hydrazine derivatives .
特性
CAS番号 |
95897-79-3 |
|---|---|
分子式 |
C8H9N3S2 |
分子量 |
211.3 g/mol |
IUPAC名 |
N-(phenylcarbamothioylamino)methanethioamide |
InChI |
InChI=1S/C8H9N3S2/c12-6-9-11-8(13)10-7-4-2-1-3-5-7/h1-6H,(H,9,12)(H2,10,11,13) |
InChIキー |
CCZKQPXCWCFGDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NNC=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


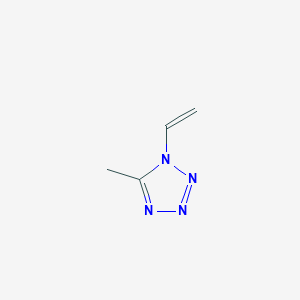
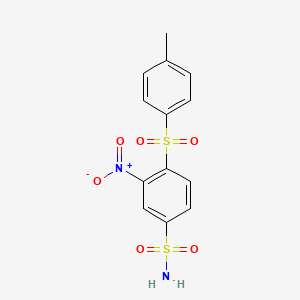
![2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14349524.png)
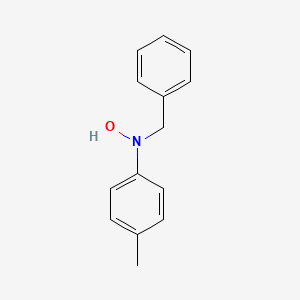
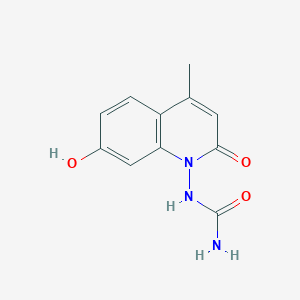
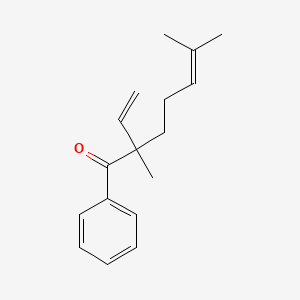
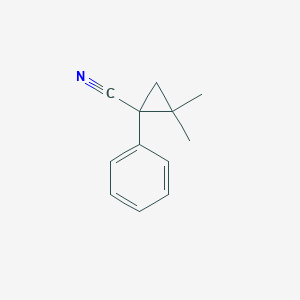
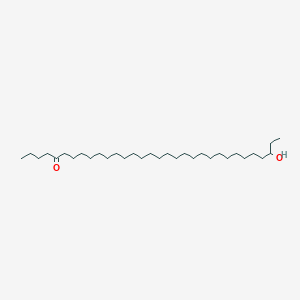
mercury](/img/structure/B14349590.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
